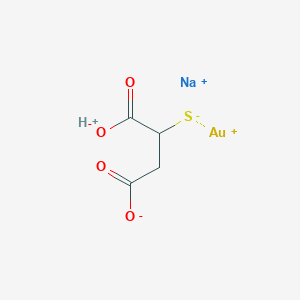
3-(2-Hydroxy-1-naphthyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related naphthyl-based compounds has been explored through various methods. One approach involves the synthesis of pyrroles from propenone derivatives, indicating a method that might be adapted for the synthesis of 3-(2-Hydroxy-1-naphthyl)propanenitrile derivatives (Narule, 2011). Another method involves the synthesis of naphthoquinones from β-naphthol, which could potentially be applied to the synthesis of 3-(2-Hydroxy-1-naphthyl)propanenitrile (Nizami & Hua, 2018).
Molecular Structure Analysis
Structural studies have been performed on compounds similar to 3-(2-Hydroxy-1-naphthyl)propanenitrile, providing insights into their molecular frameworks. The proton transfer in similar N-salicylideneaniline-type compounds has shown unique hydrogen bonding characteristics, which could relate to the structural aspects of 3-(2-Hydroxy-1-naphthyl)propanenitrile (Inabe et al., 1994).
Chemical Reactions and Properties
The reactivity of naphthyl-based compounds with different reagents like methylenemalononitrile has been studied, revealing potential pathways for chemical reactions involving 3-(2-Hydroxy-1-naphthyl)propanenitrile (Elagamey et al., 1993). Kinetic studies of reactions involving similar compounds provide insights into their chemical behavior and properties (Tamaki et al., 1972).
Physical Properties Analysis
The phase behavior and crystal structure of compounds closely related to 3-(2-Hydroxy-1-naphthyl)propanenitrile have been examined, offering information on their physical properties, such as crystal packing and stability (Bredikhin et al., 2013).
Chemical Properties Analysis
The chemical properties of naphthyl-based compounds, such as their reaction mechanisms and interaction with various reagents, have been a subject of research. Studies on the photophysics of naphthylmethylene malononitriles, for instance, provide insights into the electronic structures and reactive character of compounds that share features with 3-(2-Hydroxy-1-naphthyl)propanenitrile (Breffke et al., 2015).
科学的研究の応用
Reactions with Active Methylene Compounds : A study by Tsunoda et al. (1991) explored the reactions of methoxynaphthalenes, which include compounds like 3-(2-Hydroxy-1-naphthyl)propanenitrile, with active methylene compounds in the presence of manganese(III) acetate. This reaction produced various naphthalene derivatives, showcasing the chemical versatility and reactivity of such compounds in organic synthesis (Tsunoda, Yamane, Nishino, & Kurosawa, 1991).
Fluorescent Sensors for Aluminum Ion : Liu et al. (2016) synthesized naphthol Schiff base-type fluorescent sensors, demonstrating their application in detecting aluminum ions. These sensors, including derivatives of 3-(2-Hydroxy-1-naphthyl)propanenitrile, showed increased fluorescence upon binding with Al(3+) ions, indicating potential use in bioimaging and environmental monitoring (Liu, Wang, Chai, Hu, Gao, Chao, Chen, & Yang, 2016).
Studies in Fluorescence Spectra : Itagaki et al. (1981) investigated the fluorescence spectra of compounds like 1,3-bis(4-hydroxy-1-naphthyl)propane, which are structurally similar to 3-(2-Hydroxy-1-naphthyl)propanenitrile. Their research provides insights into the photophysical properties of these compounds, relevant in materials science and photophysics (Itagaki, Obukata, Okamoto, Horie, & Mita, 1981).
Photolysis in Aqueous Solutions : Arumugam and Popik (2009) studied the photolysis of hydroxynaphthalenemethanol derivatives in aqueous solutions, which are structurally related to 3-(2-Hydroxy-1-naphthyl)propanenitrile. Their work highlights the photochemical reactivity of these compounds, useful in understanding environmental photodegradation processes (Arumugam & Popik, 2009).
Catalysis and Synthesis Applications : Naeimi and Moradian (2006) described the use of Schiff base complexes as catalysts for the conversion of epoxides to β-hydroxy nitriles, including derivatives of 3-(2-Hydroxy-1-naphthyl)propanenitrile. This study demonstrates the compound's potential in synthetic organic chemistry and catalysis (Naeimi & Moradian, 2006).
Safety And Hazards
特性
IUPAC Name |
3-(2-hydroxynaphthalen-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-9-3-6-12-11-5-2-1-4-10(11)7-8-13(12)15/h1-2,4-5,7-8,15H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFUGGDHCILVAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCC#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278282 |
Source


|
| Record name | 3-(2-hydroxy-1-naphthyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-1-naphthyl)propanenitrile | |
CAS RN |
14233-73-9 |
Source


|
| Record name | 14233-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-hydroxy-1-naphthyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)



![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)


![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)



![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)